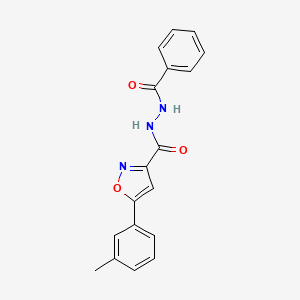

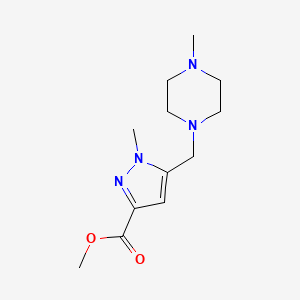

![molecular formula C8H7BrN4O B6287895 5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% CAS No. 2168329-40-4](/img/structure/B6287895.png)

5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

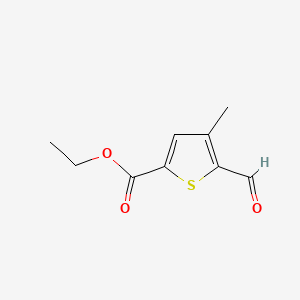

5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide is a derivative of imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones through a CuI-catalyzed aerobic oxidative synthesis . Another method involves the Mizoroki–Heck reaction, followed by a two-step reduction, fluorination with NFSI and NaH, and hydrolysis in 12 M HCl .Molecular Structure Analysis

The molecular structure of 5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide is characterized by the presence of a bromo group at the 5th position of the imidazo[1,2-a]pyridine ring and a carboxylic acid hydrazide group at the 2nd position .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Mecanismo De Acción

Target of Action

The primary targets of MFCD30746659 are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to have a wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridines are generally recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry

Result of Action

Some imidazo[1,2-a]pyridines have been reported to exhibit anticonvulsant properties

Safety and Hazards

While specific safety and hazard information for 5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide is not available in the retrieved papers, general safety measures for handling chemicals include avoiding dust formation, breathing mist, gas or vapors, contacting with skin and eye, and ensuring adequate ventilation .

Direcciones Futuras

The future directions for research on 5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide could include further exploration of its medicinal applications, particularly its activity against MDR-TB and XDR-TB . Additionally, further studies could investigate its synthesis, functionalization, and physical and chemical properties.

Propiedades

IUPAC Name |

5-bromoimidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4O/c9-6-2-1-3-7-11-5(4-13(6)7)8(14)12-10/h1-4H,10H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTACARHCHZHBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C(=C1)Br)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

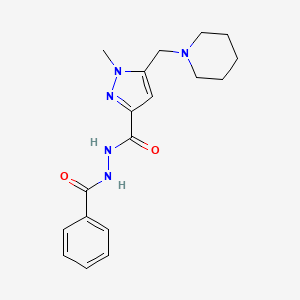

![[5-(3-Chloro-phenyl)-3-methyl-isoxazol-4-yl]-methanol, 95%](/img/structure/B6287877.png)

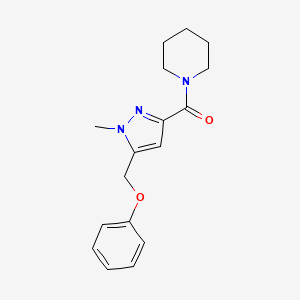

![6-Methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287878.png)

![5-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287888.png)